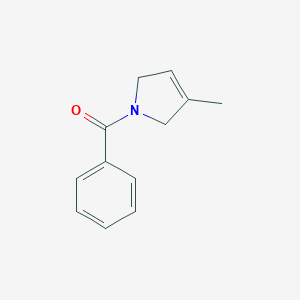
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone is a heterocyclic organic compound featuring a five-membered pyrroline ring with a benzoyl group and a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone can be synthesized through several methods. One common approach involves the cyclization of N-benzoyl-3-methyl-2-aminopropanal under acidic conditions. Another method includes the use of transition metal-catalyzed cyclizations, where a suitable precursor undergoes cyclization in the presence of a metal catalyst such as palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolinones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrrolinones.
Reduction: Pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrrolidine: A saturated analog with a similar ring structure but different reactivity and applications.
Pyrrole: An aromatic analog with distinct electronic properties and uses in medicinal chemistry.
Pyrrolinones: Oxidized derivatives with unique biological activities.
Uniqueness: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its combination of a benzoyl group and a methyl group on the pyrroline ring differentiates it from other similar compounds .
Propiedades
Número CAS |
197155-50-3 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(3-methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-13(9-10)12(14)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
Clave InChI |
YPVKFLICXAQNRZ-UHFFFAOYSA-N |
SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
Sinónimos |
1H-Pyrrole, 1-benzoyl-2,5-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















